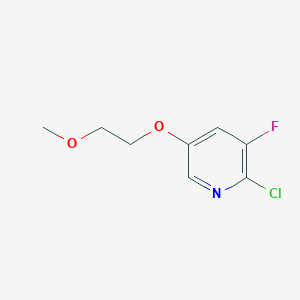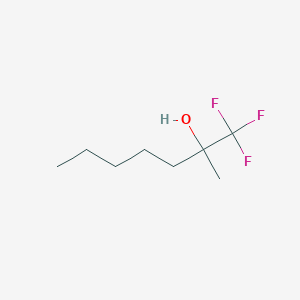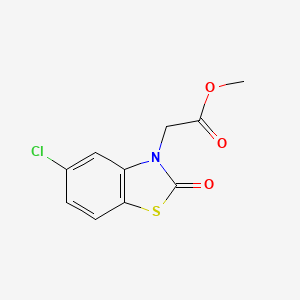
2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine
Übersicht
Beschreibung
2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chloro and fluoro groups onto the pyridine ring using halogenating agents such as chlorine gas or fluorine-containing reagents.
Etherification: Attachment of the methoxy-ethoxy group through nucleophilic substitution reactions, often using alkyl halides and appropriate base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridines, while oxidation or reduction could lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as a building block in the production of agrochemicals, dyes, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-fluoro-5-methoxy-pyridine: Lacks the ethoxy group, which might influence its reactivity and applications.
2-Chloro-3-fluoro-5-ethoxy-pyridine: Similar structure but different substituent, potentially leading to different chemical properties.
Eigenschaften
Molekularformel |
C8H9ClFNO2 |
|---|---|
Molekulargewicht |
205.61 g/mol |
IUPAC-Name |
2-chloro-3-fluoro-5-(2-methoxyethoxy)pyridine |
InChI |
InChI=1S/C8H9ClFNO2/c1-12-2-3-13-6-4-7(10)8(9)11-5-6/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
XFGRILLBGPTIRN-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CC(=C(N=C1)Cl)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-2-methylthiopyrido[3,2-d]pyrimidine](/img/structure/B8284767.png)




![methyl [5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B8284798.png)

![1'-Methyl-1-phenylhexahydrospiro[oxazolo[3,4-a]pyridine-3,4'-piperidine]](/img/structure/B8284813.png)





